molecular formula C15H13Cl2NS B1346621 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine CAS No. 2765-59-5

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine

Cat. No. B1346621
CAS RN: 2765-59-5
M. Wt: 310.2 g/mol
InChI Key: SGWITRIKWQUYGZ-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of Derivatives and Potential Medical Applications

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine is a key intermediate in the synthesis of various derivatives with potential pharmaceutical applications. For instance, Sharma et al. (2012) described the synthesis of a series of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides, which could have potential medicinal value, as indicated by their structural characteristics and the known activities of related compounds (Sharma et al., 2012).

Antimicrobial and Antitubercular Activities

The derivatives of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine have been studied for their antimicrobial properties. Rajasekaran and Devi (2012) synthesized a new series of urea derivatives and evaluated them for their antimicrobial, antitubercular, antioxidant, and anticancer activities. These studies found moderate-to-significant anti-bacterial and anti-fungal activity in these compounds, highlighting their potential in treating infectious diseases (Rajasekaran & Devi, 2012).

Anticancer Evaluation

The anticancer potential of phenothiazine derivatives, including those derived from 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine, has been a significant area of research. Ahmed et al. (2018) reported on the synthesis of various phenothiazine derivatives and their high activity against breast cancer cell lines. This study underscores the importance of phenothiazine derivatives in developing new anticancer therapies (Ahmed et al., 2018).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity15.


Future Directions

The future directions of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine are not explicitly mentioned in the search results. However, it’s worth noting that it’s used in various industries, including pharmaceuticals, agrochemicals, and materials science, where it serves as an important intermediate6.


properties

IUPAC Name

2-chloro-10-(3-chloropropyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NS/c16-8-3-9-18-12-4-1-2-5-14(12)19-15-7-6-11(17)10-13(15)18/h1-2,4-7,10H,3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWITRIKWQUYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182027
Record name 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine

CAS RN

2765-59-5
Record name 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
Source CAS Common Chemistry
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Record name 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
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Record name 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
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Record name 2-chloro-10-(3-chloropropyl)-10H-phenothiazine
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Record name 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
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Synthesis routes and methods

Procedure details

40 ml of a sodium hydroxide solution (50% by weight) are added to a solution of 2.34 g (10 mmol) of 2-chlorophenothiazine, 4.73 g (30 mmol) of 1-bromo-3-chloropropane and 0.34 g (1 mmol) of tetrabutylammonium hydrogenosulfate in 40 ml of 4-methylpentan-2-one. The mixture is stirred at ambient temperature for 48 hours. After customary treatment of the organic phase, drying over sodium sulfate, evaporation of the solvent and purification by chromatography on silica gel, 2.17 g of pure product are obtained (eluant: petroleum ether).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
G Dumitriu, L Lucescu, E Bicu, D Belei - Acta Chem. Iasi, 2010 - chem.uaic.ro
New Phenothiazine Derivatives with Ionic Liquid Structure Page 1 ACTA CHEMICA IASI, 18, 77-88 (2010) New Phenothiazine Derivatives with Ionic Liquid Structure Gina Dumitriu,a …
Number of citations: 10 www.chem.uaic.ro
C Gopi, MD Dhanaraju - Review Journal of Chemistry, 2019 - Springer
The phenothiazine nucleus is one of the most important and trusted heterocyclic ring, which is commonly found in natural products and medicinal agents. It was discovered during the …
Number of citations: 13 link.springer.com
MK Sharma, J Machhi, P Murumkar, MR Yadav - Scientific reports, 2018 - nature.com
Developing peripherally active cannabinoid 1 (CB1) receptor antagonists is a novel therapeutic approach for the management of obesity. An unusual phenothiazine scaffold containing …
Number of citations: 16 www.nature.com
CE Müller, AC Schiedel - 2018 - bonndoc.ulb.uni-bonn.de
GPR18 and GPR55 belong to the more than 100 orphan G protein-coupled receptors (GPCRs) whose natural signaling molecules remain unidentified. Both orphan GPCRs have some …
Number of citations: 1 bonndoc.ulb.uni-bonn.de
M Kalkanidis, N Klonis, L Tilley, LW Deady - Biochemical pharmacology, 2002 - Elsevier
We report the synthesis of a series of novel phenothiazine compounds that inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. …
Number of citations: 141 www.sciencedirect.com
N Scalacci, AK Brown, FR Pavan, CM Ribeiro… - European journal of …, 2017 - Elsevier
The neuroleptic drug thioridazine has been recently repositioned as possible anti-tubercular drug. Thioridazine showed anti-tubercular activity against drug resistant mycobacteria but it …
Number of citations: 33 www.sciencedirect.com
A Boudhar, XW Ng, CY Loh, WN Chia… - Antimicrobial agents …, 2016 - Am Soc Microbiol
Resistance to antimalarial therapies, including artemisinin, has emerged as a significant challenge. Reversal of acquired resistance can be achieved using agents that resensitize …
Number of citations: 15 journals.asm.org
S Kang, JM Lee, B Jeon, A Elkamhawy, S Paik… - European journal of …, 2018 - Elsevier
Repositioning of the antipsychotic drug trifluoperazine for treatment of glioblastoma, an aggressive brain tumor, has been previously suggested. However, trifluoperazine did not …
Number of citations: 30 www.sciencedirect.com
MK Sharma - 2018 - search.proquest.com
4.1. 2 Distribution of training and test set 65 4.1. 3 Alignment rules 65 4.1. 3.1 Atom-based alignment 66 4.1. 3.2 Centroid-based alignment 66 4.1. 3.3 Centroid and atom-based …
Number of citations: 0 search.proquest.com
BM Angadrao - 2019 - search.proquest.com
Current work discloses the synthesis and antiplasmodial activity of novel heterocyclic compounds. Synthesis of the compounds was done by adopting three General synthetic schemes. …
Number of citations: 0 search.proquest.com

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